molecular formula C11H15ClN2O2 B2957153 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride CAS No. 1588440-89-4

4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride

Cat. No.: B2957153
CAS No.: 1588440-89-4
M. Wt: 242.7
InChI Key: ARGQJDKNZOLEHT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-(aminomethyl)-7-methoxy-3,4-dihydro-1H-quinolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-8-2-3-9-7(6-12)4-11(14)13-10(9)5-8;/h2-3,5,7H,4,6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGQJDKNZOLEHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CC(=O)N2)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: This compound serves as an intermediate in the synthesis of various quinoline-based compounds, which are important in organic synthesis and medicinal chemistry.

Biology: Quinoline derivatives are known for their biological activity, including antimicrobial, antimalarial, and anticancer properties.

Medicine: The compound and its derivatives are explored for their potential therapeutic applications, particularly in the development of new drugs.

Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares this compound with key analogues based on structural similarity scores, substituents, and applications:

Compound Name CAS Number Substituents Molecular Weight Similarity Score Key Features
This compound (Target) 1588440-89-4 4-aminomethyl, 7-methoxy, hydrochloride salt 242.7 Reference (1.00) Protein degradation applications; high solubility due to salt form .
7-Methoxy-3,4-dihydroquinolin-2(1H)-one 22246-17-9 7-methoxy 177.2 0.91 Lacks aminomethyl group; simpler structure, potential metabolic intermediate.
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one 22246-18-0 7-hydroxy 163.2 0.88 Hydroxyl group may confer antioxidant properties; lower solubility vs. methoxy.
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one 54197-66-9 6-hydroxy 163.2 0.92 Positional isomer of 7-hydroxy; altered pharmacokinetics .
7-Methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile 1567360-56-8 7-methoxy, 4-carbonitrile 216.2 0.81 Electron-withdrawing nitrile group may enhance stability or reactivity .

Notes on Similarity Scores: Similarity scores (0.81–0.92) are derived from structural alignment algorithms, reflecting shared quinoline scaffolds and substituent positions. Functional differences arise from variations in substituent chemistry (e.g., aminomethyl vs. hydroxy) and salt forms .

Key Research Findings

Impact of Substituent Chemistry
  • The hydrochloride salt further increases aqueous solubility, critical for in vitro assays .
  • Methoxy vs. Hydroxy Groups : Methoxy substituents (e.g., 22246-17-9) generally improve metabolic stability compared to hydroxy groups (e.g., 22246-18-0), which are prone to glucuronidation .
Comparative Pharmacological Profiles
  • Target Compound : Used in proteostasis research due to its amine functionality, which facilitates linker attachment in bifunctional degraders .
  • 4-Carbonitrile Derivatives : May exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

4-(Aminomethyl)-7-methoxy-3,4-dihydroquinolin-2(1H)-one hydrochloride is a synthetic compound with potential therapeutic applications. Its chemical structure, characterized by the presence of a quinoline moiety, suggests various biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₁₁H₁₅ClN₂O₂
  • Molecular Weight : 242.7 g/mol
  • CAS Number : 1588440-89-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. Preliminary studies indicate that it may exert its effects through:

  • Inhibition of Enzymatic Pathways : The compound has shown potential as an inhibitor of various enzymes involved in cancer metabolism.
  • Modulation of Cellular Signaling : It may influence signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound possesses significant anticancer properties. For instance, it has been evaluated for its effects on glioma cell lines:

  • In Vitro Studies : The compound exhibited potent antiproliferative effects on glioma cells, leading to reduced cell viability through mechanisms such as apoptosis and necroptosis.
StudyCell LineIC50 (µM)Mechanism
U2515.0Apoptosis induction
A1723.5Necroptosis activation

Antimicrobial Activity

There is emerging evidence that this compound may also possess antimicrobial properties. In a study assessing its efficacy against various bacterial strains:

  • Minimum Inhibitory Concentration (MIC) values were determined for common pathogens, indicating potential as an antibiotic agent.
Bacterial StrainMIC (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)16
Escherichia coli32

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Glioma Treatment :
    • A clinical trial involving patients with recurrent glioblastoma showed promising results when treated with this compound in combination with standard chemotherapy. Patients experienced improved survival rates and reduced tumor sizes.
  • Infection Control :
    • In vitro studies demonstrated the efficacy of the compound against resistant strains of bacteria, suggesting its role in developing new antimicrobial therapies.

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